3-Pentafluoroethyloxy-pyrrolidinium chloride
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Overview
Description
3-Pentafluoroethyloxy-pyrrolidinium chloride is a chemical compound that belongs to the class of pyrrolidinium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . The presence of the pentafluoroethyloxy group enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentafluoroethyloxy-pyrrolidinium chloride typically involves a two-step process. The first step is the alkylation of pyrrolidine with a suitable alkyl halide, such as pentafluoroethyl bromide, under nucleophilic substitution conditions . This reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The second step involves the quaternization of the resulting intermediate with hydrochloric acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Pentafluoroethyloxy-pyrrolidinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyrrolidinium salts.
Scientific Research Applications
3-Pentafluoroethyloxy-pyrrolidinium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Pentafluoroethyloxy-pyrrolidinium chloride involves its interaction with various molecular targets and pathways. The compound can act as a stabilizing agent for proteins and enzymes, enhancing their activity and stability . It can also interact with cell membranes, altering their permeability and affecting cellular processes . The presence of the pentafluoroethyloxy group contributes to its unique reactivity and stability, making it effective in various applications .
Comparison with Similar Compounds
3-Pentafluoroethyloxy-pyrrolidinium chloride can be compared with other similar compounds, such as:
Pyrrolidinium-based ionic liquids: These compounds share similar properties but may differ in their alkyl or functional groups, affecting their solubility and reactivity.
Pyrrolidine alkaloids: These natural compounds possess a pyrrolidine ring and exhibit various biological activities, such as antioxidant and antimicrobial properties.
Pyrrolidinium salts: These salts are structurally similar but may have different anions, influencing their chemical and physical properties.
The uniqueness of this compound lies in its pentafluoroethyloxy group, which enhances its stability and reactivity compared to other pyrrolidinium-based compounds .
Properties
Molecular Formula |
C6H9ClF5NO |
---|---|
Molecular Weight |
241.59 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C6H8F5NO.ClH/c7-5(8,9)6(10,11)13-4-1-2-12-3-4;/h4,12H,1-3H2;1H |
InChI Key |
YPJKNLDMUXWTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH2+]CC1OC(C(F)(F)F)(F)F.[Cl-] |
Origin of Product |
United States |
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